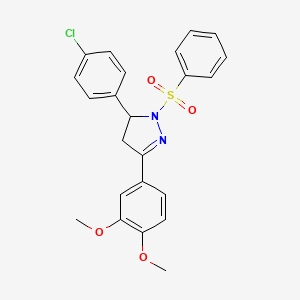

5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

2-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O4S/c1-29-22-13-10-17(14-23(22)30-2)20-15-21(16-8-11-18(24)12-9-16)26(25-20)31(27,28)19-6-4-3-5-7-19/h3-14,21H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZMNFDZJSSRJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole (CPMPP) is a compound of significant interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

CPMPP belongs to the pyrazole class of compounds, which are known for their varied biological activities. The structural formula can be represented as follows:

Molecular Structure

The molecular structure of CPMPP is characterized by the presence of a chlorophenyl group, dimethoxyphenyl group, and a phenylsulfonyl moiety. The compound has been synthesized and characterized using various spectroscopic methods including UV-Visible, FT-IR, and NMR spectroscopy .

Anti-inflammatory Activity

Research indicates that CPMPP exhibits significant anti-inflammatory properties. In a study evaluating various pyrazole derivatives, CPMPP demonstrated substantial inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| CPMPP | 61 - 85 | 76 - 93 |

| Dexamethasone | 76 | 86 |

Antimicrobial Activity

CPMPP has shown promising results against various bacterial strains. A study reported that derivatives of pyrazole compounds exhibited significant antibacterial activity against E. coli, S. aureus, and Pseudomonas aeruginosa. Specifically, CPMPP's structural modifications have been linked to enhanced antimicrobial efficacy .

| Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|

| E. coli | Moderate |

| S. aureus | High |

| Pseudomonas aeruginosa | Significant |

Anticancer Activity

The anticancer potential of CPMPP has been explored through various in vitro studies. Notably, it has shown cytotoxic effects against several cancer cell lines including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The compound's IC50 values indicate its effectiveness in inhibiting cell growth:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

These results highlight the compound's potential as an anticancer agent .

The mechanism underlying the biological activity of CPMPP involves interaction with specific biological targets. For instance, docking studies have suggested that CPMPP may inhibit prostaglandin D synthase (PTGR2), which plays a crucial role in inflammation and cancer progression .

Case Studies

Several case studies have documented the synthesis and evaluation of CPMPP derivatives for enhanced biological activity:

- Anti-inflammatory Study : A derivative with an additional hydroxyl group showed increased TNF-α inhibition compared to CPMPP alone.

- Antimicrobial Evaluation : Modified pyrazoles demonstrated improved activity against resistant strains of bacteria.

- Cytotoxicity Assays : Variants with different substituents were tested against multiple cancer cell lines, revealing structure-activity relationships that guide future drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Key Compounds:

- Sulfonyl vs. Phenyl : The target compound’s phenylsulfonyl group increases polarity and electron deficiency compared to CPMPP, likely altering solubility and binding interactions .

- Thiazole vs. Sulfonyl : Thiazole derivatives (e.g., 4c) exhibit higher molecular weights and melting points, suggesting enhanced crystallinity and thermal stability .

Halogen Substitution and Crystal Packing

Compounds 4 and 5 in are isostructural, differing only in halogen substituents (Cl vs. Br). The 4-chlorophenyl group in the target compound likely adopts a similar crystal packing mode, with minor adjustments due to halogen size. Such structural consistency is critical for predicting solubility and formulation properties .

Computational and Spectroscopic Insights

- DFT Studies : CPMPP (analog without sulfonyl) exhibits a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity. The sulfonyl group in the target compound may reduce this gap, increasing electrophilicity .

- Spectroscopic Profiles: IR and NMR data for CPMPP and thiazolyl-pyrazolines () confirm the diagnostic peaks for dimethoxyphenyl (C-O stretch at ~1250 cm⁻¹) and chlorophenyl (C-Cl at ~750 cm⁻¹) groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via cyclization reactions using hydrazine hydrate under reflux conditions in polar aprotic solvents (e.g., DMSO). Optimization involves adjusting stoichiometric ratios of precursors, controlling reaction temperature (80–100°C), and monitoring progress via TLC . For derivatives with sulfonyl groups, Vilsmeier-Haack formylation may precede cyclization to stabilize intermediates .

Q. Which analytical techniques are most reliable for confirming the molecular structure and stereochemistry of this pyrazole derivative?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry, with R factors < 0.06 ensuring high precision (e.g., triclinic symmetry, P̄1 space group) . Complementary methods include:

- NMR : ¹H/¹³C NMR to confirm substituent integration and coupling constants (e.g., diastereotopic protons in the dihydro-pyrazole ring).

- IR : Detection of sulfonyl (SO₂) stretches at ~1350–1150 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) or reaction path searching improve the synthesis design of this compound?

- Approach : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates reaction path searches to optimize cyclization steps and identify solvent effects . Computational docking can also model interactions with biological targets (e.g., carbonic anhydrase isoforms) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings for dihydro-pyrazole derivatives?

- Resolution : Discrepancies in planarity (e.g., non-coplanar aryl groups) are resolved by SC-XRD, which confirms dihedral angles (e.g., 85–90° between fluorophenyl and pyrazole planes) . For NMR, dynamic effects (e.g., ring puckering) may explain split signals; variable-temperature NMR or NOESY can clarify .

Q. How do electron-donating (e.g., 3,4-dimethoxyphenyl) and electron-withdrawing (e.g., 4-chlorophenyl) substituents influence reactivity and stability?

- Impact :

- Electron-donating groups (OCH₃) increase electron density at the pyrazole ring, enhancing nucleophilic substitution but reducing oxidative stability.

- Electron-withdrawing groups (Cl, SO₂Ph) stabilize the ring via resonance but may hinder cyclization kinetics .

- Experimental Validation : Substituent effects are quantified via Hammett plots using synthesized analogs .

Q. What challenges arise in achieving regioselectivity during cyclization, and how are they addressed?

- Challenges : Competing pathways (e.g., 1,3- vs. 1,5-cyclization) due to ambident nucleophilicity of hydrazine intermediates.

- Solutions : Steric directing groups (e.g., phenylsulfonyl) favor 1,5-cyclization. Solvent polarity (DMF > DMSO) and Lewis acid catalysts (e.g., ZnCl₂) further enhance regiocontrol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.